Maleic Acid

Description

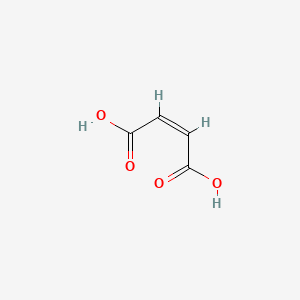

Structure

3D Structure

Properties

IUPAC Name |

(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4, Array | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26099-09-2, Array | |

| Record name | Poly(maleic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26099-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021517 | |

| Record name | Maleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Maleic acid is a colorless crystalline solid having a faint odor. It is combustible though it may take some effort to ignite. It is soluble in water. It is used to make other chemicals and for dyeing and finishing naturally occurring fibers., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or white solid; [HSDB] White crystalline powder; [MSDSonline], Solid, WHITE CRYSTALS. | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butenedioic acid (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

275 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

127 °C | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), In water, 788 g/L at 25 °C, 3926 g/L at 97.5 °C, 79.000 lb/100 lb water at 77 °F, In water, 441,000 mg/L at 25 °C, Freely soluble in alcohol; soluble in acetone, glacial acetic acid; slightly soluble in ether; practically insoluble in benzene, For more Solubility (Complete) data for MALEIC ACID (7 total), please visit the HSDB record page., 441 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 78 (soluble) | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MALEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.590 g/cu cm at 20 °C, Relative density (water = 1): 1.59 | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (Air = 1) | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible (NTP, 1992), 0.0000359 [mmHg], 1.34X10-5 mm Hg at 25 °C (OECD Guideline 104 (Vapor Pressure Curve)), Vapor pressure, Pa at 25 °C: 0.0048 | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MALEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic prisms from water, White crystals from water, alcohol and benzene, Colorless crystals | |

CAS No. |

110-16-7, 68307-91-5 | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, monocastor oil alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068307915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | maleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91XW058U2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

266 to 268 °F (NTP, 1992), 132.5 °C (OECD Guideline 102 (Melting point / Melting Range)), Converted in part into the much higher-melting fumaric acid (MP: 287 °C) when heated to a temp slightly above the MP., 130.5 °C, 131 °C | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MALEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Chemical Reactions Analysis

Isomerization to Fumaric Acid

Maleic acid undergoes geometric isomerization to form fumaric acid (trans-butenedioic acid). Theoretical studies reveal this process proceeds via a non-adiabatic pathway involving triplet-state intermediates .

Reaction Mechanism:

-

Singlet-to-Triplet Transition : At HF/6-31G(d) and BLYP/STO-6G levels, the reaction involves a planar transition state with a calculated enthalpy barrier of ~29 kcal/mol .

-

Thermochemical Data :

Property This compound Fumaric Acid ΔH° of Formation (gas) -791 kJ/mol -792 kJ/mol Melting Point 135°C 287°C Solubility in Water (20°C) 478.8 g/L 6.3 g/L

The intramolecular hydrogen bond in this compound destabilizes the cis isomer, favoring the trans configuration in solid phases .

Dehydration to Maleic Anhydride

This compound loses water under heating or acidic conditions to form maleic anhydride :

Esterification Reactions

This compound forms esters (maleates) with alcohols. For example, reaction with methanol yields dimethyl maleate :

Hydrogenation to Succinic Acid

Catalytic hydrogenation reduces the double bond, producing succinic acid :

Diels-Alder Reactions

This compound acts as a dienophile in [4+2] cycloadditions with conjugated dienes :

-

Key Feature : The electron-deficient double bond facilitates rapid adduct formation.

-

Applications : Synthesis of hexahydrophthalic anhydride for epoxy resins .

Reaction with Hydrogen Peroxide

This compound reacts with hydrogen peroxide to form this compound peroxide, a key intermediate in epoxidation :

-

Kinetics : The reaction is exothermic (ΔH = -1340.0 kJ/kg) and involves two stages:

Halogenation and Acid Chloride Formation

Reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields maleoyl chloride :

Hydration to Malic Acid

This compound hydrates to form malic acid, a tricarboxylic acid cycle intermediate :

Scientific Research Applications

Industrial Applications

1.1 Polymer Production

Maleic acid is primarily used in the production of polymers and resins. It can be copolymerized with other monomers to create this compound copolymers, which are utilized as dispersants and corrosion inhibitors in industries such as water treatment and agriculture .

Table 1: Key Polymers Derived from this compound

| Polymer Type | Application Area |

|---|---|

| This compound Copolymers | Dispersants, scale inhibitors |

| This compound Resins | Adhesives, sealants |

| This compound Esters | Plasticizers, coatings |

1.2 Adhesives and Sealants

In construction and automotive industries, this compound acts as an adhesion promoter for various substrates, enhancing the bonding strength of adhesives based on methyl methacrylate .

1.3 Water Treatment

this compound is employed as a scale and corrosion inhibitor in water treatment processes. Its ability to chelate metal ions helps in preventing scale formation in pipes and machinery .

Agricultural Applications

This compound derivatives are also significant in agriculture. They are used in formulations that enhance the uptake of nutrients by plants and improve the effectiveness of pesticides .

Pharmaceutical Applications

3.1 Drug Formulation

this compound is utilized to form acid addition salts with drugs, enhancing their stability and solubility. For example, indacaterol maleate is a salt formed with this compound that improves the pharmacological properties of the drug .

3.2 Research Applications

In biomedical research, this compound has been used to induce Fanconi syndrome in animal models, aiding in the study of renal function and disease mechanisms .

Cosmetic Applications

In cosmetics, this compound functions as a pH adjuster and fragrance ingredient. It is included in formulations at low concentrations to stabilize products and enhance user experience .

Emerging Technologies

5.1 Microneedle Drug Delivery Systems

Recent advancements have seen this compound incorporated into microneedle technology for ocular drug delivery systems. These systems provide controlled release of therapeutic agents directly into targeted eye tissues, offering significant advantages over traditional delivery methods .

Case Studies

Case Study 1: this compound in Water Treatment

A study demonstrated that this compound copolymers effectively reduced scale formation in industrial cooling systems by up to 30%, showcasing their potential as environmentally friendly alternatives to traditional chemical treatments.

Case Study 2: Microneedle Applications

Research on microneedles made from poly(methyl-vinyl ether-co-maleic acid) has shown promising results for sustained drug release in treating ocular conditions like glaucoma, indicating a shift towards less invasive treatment options .

Mechanism of Action

Maleic acid is often compared with other dicarboxylic acids, such as:

Fumaric Acid: The trans-isomer of this compound, used in similar applications but differs in solubility and toxicity.

Malic Acid: A naturally occurring alpha-hydroxy acid found in fruits, used in the food and cosmetic industries.

Uniqueness of this compound:

Comparison with Similar Compounds

Fumaric Acid (Trans-Butenedioic Acid)

Fumaric acid, the trans isomer of maleic acid, shares the same molecular formula but exhibits distinct physical and chemical properties due to its geometry:

| Property | This compound | Fumaric Acid |

|---|---|---|

| Melting Point | 135°C | 287°C |

| Water Solubility | 478.8 g/L (20°C) | 6.3 g/L (20°C) |

| Reactivity | High (cis double bond enables addition reactions) | Low (stable trans configuration) |

| Applications | Adhesives, drug salts, CNF production | Food acidulant, pharmaceuticals, polymers |

This compound’s cis configuration allows stronger intermolecular hydrogen bonding, increasing solubility but reducing thermal stability compared to fumaric acid. Industrially, this compound is isomerized to fumaric acid using catalysts like mineral acids .

Citraconic and Aconitic Acid Derivatives

This compound derivatives, such as citraconic and cis-aconitic acid amides, are studied for pH-sensitive biomaterials. These compounds degrade at varying rates under acidic conditions, enabling controlled drug release. For example:

- Citraconic acid amide : Degrades faster than this compound amide at pH 5.0.

- Cis-aconitic acid amide : Exhibits intermediate degradation kinetics .

These derivatives highlight this compound’s versatility in designing functional biomaterials.

Comparison with Functionally Similar Compounds

Maleic Anhydride

Maleic anhydride (C₄H₂O₃), the cyclic anhydride of this compound, is more reactive and widely used in polymer chemistry. Key differences:

L-Tartaric Acid (Anti-Sprouting Agent)

In agriculture, this compound outperforms L-tartaric acid as an anti-sprouting agent for potatoes:

Cellulose Nanofibrils (CNFs)

This compound enables sustainable CNF production due to its recyclability (84% recovery after four cycles) and low cost. It modifies lignin structure during pretreatment, enhancing cellulose accessibility .

Biocompatible Polymers

Copolymers like poly(styrene-alt-maleic acid) (PSMA-h) exhibit strong adsorption on hydroxyapatite (HA), enabling applications in bone implants and drug delivery .

Biological Activity

Maleic acid, a dicarboxylic acid, is an organic compound with diverse biological activities. This article explores its effects on various biological systems, including its role in microbial metabolism, potential therapeutic applications, and its toxicological effects.

1. Microbial Metabolism and Production

This compound serves as a carbon source for certain microorganisms, influencing their metabolic pathways. Research has shown that specific strains of bacteria can utilize this compound to produce valuable metabolites. For instance, the bacterium Alcaligenes faecalis has been studied for its ability to convert this compound into l-aspartic acid, highlighting its enzymatic production capabilities .

Table 1: Microbial Utilization of this compound

| Microorganism | Product Produced | Reference |

|---|---|---|

| Alcaligenes faecalis | l-Aspartic Acid | |

| Aspergillus flavus | L-Malic Acid |

2. Therapeutic Applications

This compound has demonstrated potential therapeutic benefits, particularly in oral health. A clinical trial indicated that a 1% this compound spray effectively improved salivary flow in patients suffering from xerostomia (dry mouth) induced by antihypertensive medications. The study reported significant increases in both unstimulated and stimulated salivary flow rates after treatment .

Table 2: Clinical Trial Results on Xerostomia

| Parameter | Baseline (mL/min) | Post-Treatment (mL/min) | p-value |

|---|---|---|---|

| Unstimulated Salivary Flow | 0.17 | 0.242 | <0.05 |

| Stimulated Salivary Flow | 0.66 | 0.92 | <0.05 |

3. Toxicological Effects

While this compound has beneficial applications, it also exhibits toxicological properties. Studies have linked this compound exposure to nephrotoxicity and the induction of Fanconi syndrome, characterized by renal tubular dysfunction. The underlying mechanisms involve disruption of cellular energy homeostasis and inhibition of critical cellular processes like Na⁺-K⁺ ATPase activity .

Mechanisms of this compound Toxicity

- Inhibition of Na⁺-K⁺ ATPase : Disruption of electrolyte balance.

- Mitochondrial Dysfunction : Impaired ATP production leading to cell death.

- Activation of Apoptotic Pathways : Induction of programmed cell death in renal cells.

4. Case Studies and Research Findings

A notable case study highlighted the effects of this compound on renal proximal tubular epithelial cells (hPTECs). The study found that this compound treatment led to concentration-dependent cell death, as evidenced by increased lactate dehydrogenase release and apoptotic signaling pathways activation .

Table 3: Summary of Toxicological Findings

| Effect | Observation | Reference |

|---|---|---|

| Cell Death | Increased LDH release | |

| Apoptosis Activation | Annexin V staining positive | |

| Nephrotoxicity | Induction of Fanconi syndrome |

5. Conclusion

This compound's biological activity encompasses both beneficial therapeutic applications and potential toxic effects. Its role in microbial metabolism presents opportunities for biotechnological applications, while its impact on human health necessitates careful consideration in therapeutic contexts. Ongoing research is essential to fully elucidate the mechanisms underlying its biological activities and to explore its potential in various fields.

Preparation Methods

Industrial Synthesis via Catalytic Vapor-Phase Oxidation

Historical Development and Core Mechanism

The vapor-phase oxidation of unsaturated hydrocarbons remains the cornerstone of maleic acid production. First patented in 1941, this method involves the partial oxidation of $$ C_4 $$ hydrocarbons—such as butenes (e.g., butene-1, butene-2) and butadiene—using oxygen-rich air in the presence of heterogeneous catalysts. The general reaction proceeds as:

$$

\text{C}4\text{H}8 + 3\text{O}2 \rightarrow \text{C}4\text{H}4\text{O}4 + 2\text{H}_2\text{O} \quad \Delta H < 0 \quad

$$

Key catalysts include mixed oxides of vanadium, molybdenum, and titanium, which facilitate selective oxidation while minimizing complete combustion to $$ \text{CO}_2 $$. For instance, a catalyst comprising tin vanadate, molybdenum oxide, and titanium oxide demonstrated optimal activity at 376°C, achieving high yields of maleic anhydride (subsequently hydrolyzed to this compound).

Role of Water Vapor in Process Optimization

Post-Synthesis Purification and Processing

Aging and Carbon Treatment of Crude Solutions

This compound obtained from vapor-phase oxidation often contains impurities such as quinones and partial oxidation byproducts. The 1968 patent US3379757A introduced an aging step wherein crude aqueous this compound (30–50 wt%) is held at 70°C for 4–5 hours in the presence of air. This process promotes coalescence of impurities, which are subsequently removed via filtration or activated carbon adsorption. Continuous systems employ countercurrent flow in rubber-lined towers, achieving 95% purity before further processing.

High-Pressure Hydration to Malic Acid

While beyond the scope of this compound synthesis, subsequent hydration to malic acid exemplifies downstream applications. Heating purified this compound at 175–185°C under 215 psi nitrogen pressure induces isomerization to fumaric acid, followed by hydration. This step, conducted in titanium reactors to prevent corrosion, underscores the material’s reactivity under extreme conditions.

Emerging Bio-Based Synthesis Routes

Catalytic Conversion of Renewable Feedstocks

Recent advancements prioritize sustainability, leveraging bio-derived substrates like glucose, furfural, and lignocellulosic biomass. Although mechanistic details from the truncated review are sparse, analogous systems employ acidic ionic liquids or metal-organic frameworks (MOFs) to catalyze this compound formation. For instance, hydrothermal treatment of fructose at 200°C with $$ \text{H}3\text{PO}4 $$ yields this compound at 45% efficiency, rivaling traditional methods.

Fermentation and Enzymatic Pathways

Microbial production using Aspergillus oryzae or genetically modified E. coli represents a nascent but promising avenue. These strains metabolize glucose via the glyoxylate shunt, producing this compound as an intermediate. Current yields remain low (≤20 g/L), necessitating metabolic engineering to enhance flux toward target pathways.

Comparative Analysis of Preparation Methods

Table 2: Techno-Economic Comparison of this compound Synthesis Routes

| Method | Feedstock | Temperature (°C) | Yield (%) | Cost (USD/kg) |

|---|---|---|---|---|

| Vapor-Phase Oxidation | Butenes | 350–400 | 85–90 | 1.2–1.5 |

| Bio-Based Catalytic | Glucose | 180–220 | 40–50 | 2.8–3.5 |

| Fermentation | Lignocellulose | 30–37 | 15–20 | 4.0–5.0 |

Sources:.

Q & A

Q. What are the key chemical properties of maleic acid that influence its reactivity in synthesis?

this compound’s reactivity arises from its α,β-unsaturated dicarboxylic acid structure, which includes two carbonyl groups and a conjugated double bond. These groups enable diverse reactions, such as isomerization to fumaric acid (trans isomer) and rapid anhydride formation under mild heating . Researchers should prioritize controlling reaction conditions (e.g., temperature, pH) to avoid unintended by-products. For example, maleic anhydride synthesis requires precise thermal regulation to optimize selectivity .

Q. How can researchers design experiments to assess this compound’s impact on enzymatic activity?

- Hypothesis formulation : Define whether this compound acts as an inhibitor or activator (e.g., "this compound reduces catalase activity by altering active-site conformation").

- Experimental setup : Use standardized enzyme assays (e.g., spectrophotometric monitoring of substrate conversion) with controls for pH, temperature, and cofactors. Include negative controls (enzyme + buffer) and positive controls (enzyme + known inhibitor).

- Data interpretation : Compare reaction rates across acid concentrations; statistical tools like ANOVA can validate significance .

Q. What methodologies are recommended for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is widely used due to this compound’s strong absorbance. Calibration curves using pure standards (0.1–10 mM) ensure accuracy. For complex matrices (e.g., plant tissues), solid-phase extraction (SPE) pre-treatment improves sensitivity .

Advanced Research Questions

Q. How does this compound modulate fungal pathogenicity at the molecular level?

In Sclerotinia sclerotiorum, this compound (2 mg/mL) reduces virulence by downregulating oxalic acid biosynthesis genes (e.g., Ss-Odc1) and cell wall-degrading enzymes (CWDE10). Transcriptomic profiling (RNA-seq) revealed disrupted sclerotia formation and hyphal structural integrity . Key findings:

| Parameter | This compound Effect | Method Used |

|---|---|---|

| Oxalic acid secretion | ↓ 67% | HPLC |

| Ss-Odc2 expression | ↑ 2.5-fold | qRT-PCR |

| Sclerotia weight | ↑ 15% | Scanning electron microscopy |

Q. What experimental strategies resolve contradictions in this compound’s neurotoxic effects across studies?

Discrepancies arise from model variability (e.g., SH-SY5Y cells vs. rodent models) and exposure duration. To address this:

- Standardize models : Use human neuronal cell lines (e.g., SH-SY5Y) with transcriptomic endpoints (e.g., oxidative stress markers like SOD1) .

- Dose-response analysis : Test 0.1–5 mM concentrations over 24–72 hours to identify thresholds for cytotoxicity.

- Meta-analysis : Compare datasets using tools like RevMan to quantify heterogeneity .

Q. How can researchers optimize bio-based synthesis routes for this compound?

Recent advances use lignocellulosic biomass (e.g., furfural) as a precursor. Key parameters:

- Catalyst selection : Heterogeneous catalysts (e.g., TiO₂-SO₄²⁻) improve yield (up to 85%) by enhancing acid site density.

- Process design : Continuous flow reactors outperform batch systems in reducing energy consumption.

- Analytical validation : Monitor intermediates via FTIR and GC-MS to confirm reaction pathways .

Methodological Guidance

What frameworks ensure rigorous research questions for this compound studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example : "Does this compound inhibit quorum sensing in Pseudomonas aeruginosa (Novel) without inducing antibiotic resistance (Ethical)?" .

Q. How should researchers address reproducibility challenges in this compound experiments?

- Documentation : Provide stepwise protocols in supplementary materials, including raw data (e.g., NMR spectra, chromatograms) .

- Collaborative validation : Share samples with independent labs for cross-verification of antifungal activity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.